molecular formula C11H13BrOS B15262710 3-(4-Bromo-2-methylphenyl)thiolan-3-ol

3-(4-Bromo-2-methylphenyl)thiolan-3-ol

Cat. No.: B15262710
M. Wt: 273.19 g/mol
InChI Key: OGQOMKFUJRJEST-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenyl)thiolan-3-ol is an organic compound with the molecular formula C₁₁H₁₃BrOS. It is a thiol derivative characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a thiolan-3-ol moiety. This compound is primarily used for research purposes and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)thiolan-3-ol can be achieved through several methods. One common approach involves the bromomethylation of thiols using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as a bromine source . This method minimizes the generation of toxic byproducts and provides a high yield of the desired product. Another method involves the use of dibromomethane in basic media, which also yields the bromomethylated thiol derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)thiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a methylphenylthiolan-3-ol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Methylphenylthiolan-3-ol derivatives.

    Substitution: Various substituted thiolan-3-ol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)thiolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)thiolan-3-ol involves its interaction with molecular targets through its thiol and bromine functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-2-methylphenyl)thiolan-3-ol is unique due to its specific combination of a thiol group, a bromine atom, and a methyl-substituted phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)thiolan-3-ol

InChI

InChI=1S/C11H13BrOS/c1-8-6-9(12)2-3-10(8)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3

InChI Key

OGQOMKFUJRJEST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2(CCSC2)O

Origin of Product

United States

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